LY518674

概要

説明

LY-518674は、ペルオキシソーム増殖剤活性化受容体アルファ(PPARα)の強力かつ選択的なアゴニストです。主に脂質代謝を調節することにより、メタボリックシンドロームやアテローム性動脈硬化症の治療における潜在的な治療効果について研究されています。 LY-518674は、トリグリセリドを低下させ、高密度リポタンパク質コレステロール(HDL-C)レベルを上昇させることが知られています .

準備方法

合成経路と反応条件

LY-518674の合成には、複数ステップのプロセスが必要です。重要なステップの1つには、ワンポット反応を用いたセミカルバジド中間体の調製が含まれます。 このプロセスでは、反応条件の最適化に役立つ動的モデルを開発するために、インサイチューReactIRが採用されています . 最終生成物は、一連の結晶化プロセスを経て得られ、高い純度と収率が保証されます。

工業生産方法

LY-518674の工業生産では、プロセス分析技術(PAT)やオンライン焦点ビーム反射測定(FBRM)と粒子ビジョンと測定(PVM)プローブを搭載したパラレル結晶化装置など、いくつかの新しい技術を活用しています。 これらの技術により、データ豊富な実験が可能になり、開発サイクル時間が短縮され、4ステップのプロセス全体で優れた純度管理が保証されます .

化学反応の分析

反応の種類

LY-518674は、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、その合成と改変に不可欠です。

一般的な試薬と条件

LY-518674の合成に使用される一般的な試薬には、動的試験用の重水素化ロイシントレーサーや、化合物を溶解するためのジメチルスルホキシド(DMSO)などのさまざまな溶媒が含まれます .

生成される主要な生成物

LY-518674を含む反応から生成される主要な生成物には、その中間体と治療目的で使用される最終的な活性化合物があります .

科学研究の応用

LY-518674は、さまざまな分野における応用に関して広く研究されています。

化学: PPARα活性化が脂質代謝に与える影響を研究するためのモデル化合物として使用されます。

生物学: メタボリックシンドロームのヒトにおけるアポリポタンパク質A-I(apoA-I)とアポリポタンパク質A-II(apoA-II)の産生と異化作用を調節する役割について調査されています.

医学: トリグリセリドを減らし、HDL-Cレベルを高めることにより、アテローム性動脈硬化症とメタボリックシンドロームの治療における潜在的な可能性について調査されています.

科学的研究の応用

LY-518674 has been extensively studied for its applications in various fields:

Chemistry: Used as a model compound to study the effects of PPARα activation on lipid metabolism.

Industry: Utilized in the development of new therapeutic agents targeting lipid metabolism disorders.

作用機序

LY-518674は、ペルオキシソーム増殖剤活性化受容体アルファ(PPARα)を活性化することにより、その効果を発揮します。この活性化は、脂質代謝に関与する遺伝子のアップレギュレーションにつながり、アポリポタンパク質A-IとA-IIの産生と異化作用の増加につながります。 この化合物は、血漿トリグリセリドの脂肪分解を強化し、コレステロールの流出能力を高め、治療効果に貢献しています .

類似化合物との比較

LY-518674は、PPARαに対する高い効力と選択性により、ユニークです。類似の化合物には以下が含まれます。

フェノフィブレート: 臨床的に脂質異常症に使用されている、効力の低いPPARαアゴニスト。

ジェムフィブロジル: 脂質代謝に幅広い影響を与える別のPPARαアゴニスト。

シプロフィブレート: 治療効果が類似しているが、薬物動態が異なるPPARαアゴニスト。

LY-518674は、PPARαを特異的かつ強力に活性化する点で優れており、脂質代謝障害の治療におけるさらなる研究開発のための有望な候補です .

生物活性

LY518674 is a potent and selective agonist of peroxisome proliferator-activated receptor-alpha (PPAR-α), which plays a critical role in lipid metabolism and energy homeostasis. This compound has garnered attention for its ability to modulate various metabolic pathways, particularly in the context of dyslipidemia and metabolic syndrome. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, effects on lipid profiles, and findings from clinical studies.

This compound functions primarily as a PPAR-α agonist, which is involved in the regulation of genes associated with lipid metabolism. The activation of PPAR-α leads to increased transcription of genes responsible for fatty acid oxidation, thereby enhancing lipid clearance from the bloodstream. This mechanism is particularly relevant in conditions characterized by elevated triglycerides and low levels of high-density lipoprotein cholesterol (HDL-C).

Key Findings on Mechanism

- Selective Activation : this compound is approximately 3,000 times more potent and 300 times more selective for PPAR-α compared to PPAR-γ, making it a unique candidate for therapeutic applications in dyslipidemia management .

- Regulation of ABCA1 : It has been shown to upregulate ATP-binding cassette transporter A1 (ABCA1), which is crucial for HDL biogenesis. This effect is mediated through both PPAR-α and liver X receptor alpha (LXRα) pathways .

Study Design and Population

Several clinical trials have investigated the efficacy and safety of this compound in patients with dyslipidemia and metabolic syndrome. Notable studies include:

-

Dyslipidemia Study :

- Participants : 309 patients with elevated triglycerides and low HDL-C.

- Intervention : Randomized to receive this compound (10, 25, 50, or 100 μg), fenofibrate (200 mg), or placebo for 12 weeks.

- Results : this compound significantly reduced triglycerides by approximately 34.9% to 41.7% and increased HDL-C by 15.8% compared to placebo .

- Hypercholesterolemia Study :

Table of Key Clinical Findings

| Parameter | This compound (100 μg) | Fenofibrate (200 mg) | Placebo |

|---|---|---|---|

| Triglycerides (% change) | -34.9% to -41.7% | Similar | Not significant |

| HDL-C (% change) | +15.8% | +14.4% | Not significant |

| LDL-C (% change) | +20.4% | +0.3% | Not significant |

| Serum Creatinine (% change) | Increased | Increased | Not significant |

Lipid Profile Modulation

This compound has demonstrated a consistent ability to alter lipid profiles favorably:

- Triglyceride Reduction : Significant decreases in very-low-density lipoprotein cholesterol (VLDL-C) and triglycerides were observed across studies, indicating enhanced lipolysis .

- HDL-C Levels : Although increases in HDL-C were noted, the effects varied with dosage; lower doses tended to yield better outcomes compared to higher doses .

ApoA-I Production

The compound also affects apolipoprotein metabolism:

- Increased ApoA-I Production : Increases in the production rates of apoA-I were documented, which are essential for HDL formation and reverse cholesterol transport .

- Kinetics Studies : Kinetic studies showed enhanced clearance rates for apoB-containing lipoproteins, suggesting improved lipid metabolism .

特性

IUPAC Name |

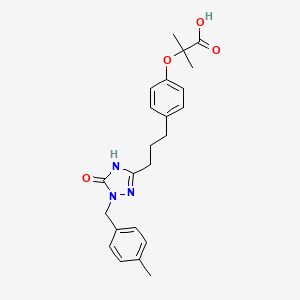

2-methyl-2-[4-[3-[1-[(4-methylphenyl)methyl]-5-oxo-4H-1,2,4-triazol-3-yl]propyl]phenoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N3O4/c1-16-7-9-18(10-8-16)15-26-22(29)24-20(25-26)6-4-5-17-11-13-19(14-12-17)30-23(2,3)21(27)28/h7-14H,4-6,15H2,1-3H3,(H,27,28)(H,24,25,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNHFDVSKDSLUFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CN2C(=O)NC(=N2)CCCC3=CC=C(C=C3)OC(C)(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10962564 | |

| Record name | 2-Methyl-2-[4-(3-{1-[(4-methylphenyl)methyl]-5-oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl}propyl)phenoxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425671-29-0 | |

| Record name | LY 518674 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0425671290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-518674 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12988 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-Methyl-2-[4-(3-{1-[(4-methylphenyl)methyl]-5-oxo-2,5-dihydro-1H-1,2,4-triazol-3-yl}propyl)phenoxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10962564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LY-518674 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8I57RC739 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。